molecular formula C23H25ClN4O2 B2724324 N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1189995-71-8

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2724324
CAS No.: 1189995-71-8
M. Wt: 424.93
InChI Key: HJZVGJZMXMBAKK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of new compounds with diverse biological profiles .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Fluorobenzoyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where the dihydropyridine ring is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Allyl Group: The final step involves the allylation of the nitrogen atom, which can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like thiols or amines can replace the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Thiols, amines, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-1-{4-[(4-chlorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-allyl-1-{4-[(4-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-allyl-1-{4-[(4-nitrobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-17-6-8-18(9-7-17)20-15-28(26-23(20)27-10-12-30-13-11-27)16-22(29)25-14-19-4-2-3-5-21(19)24/h2-9,15H,10-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZVGJZMXMBAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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